1-Chloro-5-methylheptane
Overview
Description
1-Chloro-5-methylheptane is an organic compound belonging to the class of alkyl halides. It has the molecular formula C8H17Cl and a molar mass of 148.67 g/mol . This compound is characterized by a heptane backbone with a chlorine atom attached to the first carbon and a methyl group attached to the fifth carbon. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
1-Chloro-5-methylheptane can be synthesized through several methods, with radical halogenation being one of the most common. In this method, heptane undergoes chlorination in the presence of ultraviolet light or heat, which initiates the formation of chlorine radicals. These radicals then react with heptane to form this compound . The reaction can be represented as follows:
C8H18+Cl2UV light/heatC8H17Cl+HCl
Industrial production methods often involve the use of more controlled environments to ensure higher yields and purity. These methods may include the use of specific catalysts and optimized reaction conditions to favor the formation of this compound.
Chemical Reactions Analysis
1-Chloro-5-methylheptane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide can yield 5-methylheptanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing and reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-5-methylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine: While not directly used in biological systems, derivatives of this compound are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-5-methylheptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom more susceptible to nucleophilic attack. This leads to the substitution of the chlorine atom with other nucleophiles.
Comparison with Similar Compounds
1-Chloro-5-methylheptane can be compared with other alkyl halides such as:
1-Chlorooctane: Similar in structure but lacks the methyl group on the fifth carbon.
1-Bromo-5-methylheptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-methylheptane: The methyl group is on the fourth carbon instead of the fifth.
The presence of the methyl group on the fifth carbon in this compound provides unique steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-chloro-5-methylheptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-3-8(2)6-4-5-7-9/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSDHIJUOYKUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883830 | |
Record name | Heptane, 1-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-24-5 | |
Record name | 1-Chloro-5-methylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2350-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1-chloro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1-chloro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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